(R)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate
Overview
Description
The compound "(R)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate" is a chiral molecule that has been studied for its potential as a chiral auxiliary and as an intermediate in the synthesis of various biologically active compounds. It is a derivative of oxazolidine, which is a five-membered heterocyclic compound containing both nitrogen and oxygen atoms within the ring structure .
Synthesis Analysis
The synthesis of related chiral oxazolidine derivatives has been described in the literature. For instance, enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate were prepared from L-alanine, and the parent heterocycle was also available in both enantiomeric forms by resolution with O,O'-dibenzoyltartaric acid . Another study reported the hydroformylation of a (2R)-2-tert-butyl-Δ4-1,3-oxazoline derivative to give methyl (2R,4R)-2-tert-butyl-4-formyloxazolidine-3-carboxylate with high diastereoselectivities using homogeneous transition-metal-catalyzed reactions . These methods demonstrate the feasibility of synthesizing chiral oxazolidine derivatives, including the compound of interest.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was characterized by LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, and its structure was confirmed by single crystal XRD data . Similarly, the structure of tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate was determined by FT-NMR, FT-IR, and single crystal X-ray diffraction . These techniques are essential for confirming the molecular structure of chiral oxazolidine derivatives.
Chemical Reactions Analysis
The compound "(R)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate" and its analogs have been used in various chemical reactions. For instance, the 3-propanoyl derivative of a related compound was used for the preparation of enantiomerically pure 2-methyl-3-phenylpropanoic acid by benzylation of the Zn-enolate . Additionally, the compound has been used as an intermediate in the synthesis of S-jaspine B, which shows effective biological activity . These studies highlight the compound's utility in organic synthesis, particularly in the preparation of chiral molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of "(R)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate" have been reported. It is a colorless liquid that is widely available in both enantiomeric forms. The compound has a boiling point of 83–88 °C/1 mmHg for the S-enantiomer and 67 °C/0.3 mmHg for the R-enantiomer. It has a density of 1.06 g cm^-3 at 25 °C. The optical rotation values are [(\alpha)]_D -90 (c 1, CHCl_3) for the S-enantiomer and [(\alpha)]_D +93.5 (c 1.00, CHCl_3) for the R-enantiomer. It should be stored in a tightly closed container in a dry and well-ventilated cool place and has shown no signs of decomposition or racemization when stored at 5 °C for 9 months .
Scientific Research Applications
Synthesis and Derivatives
Improved Synthesis Procedures : The compound has been used in the synthesis of various derivatives. For instance, an improved procedure to convert D-serine into tert-butyl (R)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate, known as the (R)-Garner aldehyde, is described with a high overall yield of 88% (Campbell, Raynham, & Taylor, 1999).
Chiral Synthesis and Characterization : The synthesis of N-Boc protected oxazolidines from L-Serine, involving the compound, is reported, highlighting its significance in creating medicinally relevant candidates (Khadse & Chaudhari, 2015).
Dipeptide Synthesis : The compound has been utilized as a chiral auxiliary and a building block in dipeptide synthesis. It has shown effectiveness in various transformations, including the preparation of enantiomerically pure compounds (Studer, Hintermann, & Seebach, 1995).
Synthetic Pathways and Applications
Hydroformylation and Synthesis of Amino Acid Derivatives : The compound has been hydroformylated with high diastereoselectivities, forming important intermediates for the synthesis of homochiral amino acid derivatives (Kollár & Sándor, 1993).
Synthesis of Potential Biological Active Molecules : A study described the synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate, an intermediate of S-jaspine B, which shows effective biological activity (Yang, Qin, Wang, & Huang, 2016).
Chemical Characterization : Physical data, purification methods, and handling precautions of the compound are detailed, essential for its safe and effective use in research settings (Koskinen, 2013).
Synthesis of Biotin Intermediate : It was synthesized as a key intermediate in the natural product Biotin, which is vital in metabolic cycles for the biosynthesis of various compounds (Qin et al., 2014).
Safety And Hazards
This compound may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with skin, wash with plenty of soap and water. Wear protective gloves/protective clothing/eye protection/face protection. If it comes in contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do, and continue rinsing .
properties
IUPAC Name |
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-8(6-13)7-15-11(12,4)5/h6,8H,7H2,1-5H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJXYVJNOCLJLJ-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C=O)C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@H](CO1)C=O)C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70914847 | |
Record name | tert-Butyl 4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70914847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate | |
CAS RN |
95715-87-0 | |
Record name | (R)-Garner aldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95715-87-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde, (R)-(+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095715870 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tert-Butyl 4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70914847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4R)-2,2-Dimethyl-1,3-oxazolidine-4-carboxaldehyde, N-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-BOC-2,2-DIMETHYLOXAZOLIDINE-4-CARBOXALDEHYDE, (R)-(+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UPK623LV60 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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